molecular formula C27H26ClN3O3 B2445800 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-80-8

4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2445800
CAS RN: 912902-80-8
M. Wt: 475.97
InChI Key: YVGNIJVRBTYJSJ-UHFFFAOYSA-N
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Description

The compound “4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a pyrrolidinone ring, and a methoxyphenyl group .

Scientific Research Applications

Molecular Stabilities and Mechanisms in Anti-Cancer Properties

A study by Karayel (2021) focused on the tautomeric properties, conformations, and mechanisms behind the anti-cancer properties of benzimidazole derivatives, including compounds structurally similar to the chemical . This research, using density functional theory and molecular docking, revealed insights into the stability and potential anti-cancer activity of these compounds, including their binding affinities and interactions with the epidermal growth factor receptor (EGFR) binding pocket Karayel (2021).

Synthesis and Characterization in Medicinal Chemistry

Mickevičienė, Voskienė, and Mickevičius (2014) conducted research on the synthesis of mono- and disubstituted benzimidazoles, exploring their properties and derivatives. This study provides insight into the chemical reactions and structural characterizations that are crucial for the development of compounds like 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one in medicinal chemistry applications Mickevičienė, Voskienė, & Mickevičius (2014).

Antifungal Activity

A study by Malhotra et al. (2012) synthesized and characterized benzimidazole derivatives with a focus on their antifungal activity. This research is relevant for understanding the potential applications of benzimidazole derivatives in combating fungal infections, providing a basis for the therapeutic use of similar compounds Malhotra et al. (2012).

Antimicrobial Activity

Salahuddin et al. (2017) investigated the antimicrobial activity of benzimidazole derivatives. Their work offers valuable insights into the potential of these compounds in addressing bacterial infections, highlighting the versatility of benzimidazole-based compounds in various therapeutic contexts Salahuddin et al. (2017).

Catalytic Applications in Organic Synthesis

Shukla et al. (2021) explored the synthesis and characterization of Pd(II) complexes with benzimidazole ligands, focusing on their catalytic activity towards the Suzuki-Miyaura reaction. This study is pertinent for understanding the role of benzimidazole derivatives in facilitating organic synthesis reactions, demonstrating the broad applicability of such compounds in chemical synthesis Shukla et al. (2021).

properties

IUPAC Name

4-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18-15-22(11-12-23(18)28)34-14-13-30-25-6-4-3-5-24(25)29-27(30)19-16-26(32)31(17-19)20-7-9-21(33-2)10-8-20/h3-12,15,19H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGNIJVRBTYJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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